10H-phenothiazine 5-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10H-phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFSORWJPSMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074471 | |
| Record name | 10H-Phenothiazine, 5-oxide | |
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Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-71-2 | |
| Record name | 10H-Phenothiazine, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenothiazine-5-oxide | |
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| Record name | Phenothiazine 5-oxide | |
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| Record name | 10H-Phenothiazine, 5-oxide | |
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| Record name | Phenothiazine-5-oxide | |
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| Record name | Phenothiazine 5-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways for 10h Phenothiazine 5 Oxide and Its Derivatives
Direct Oxidation of Phenothiazine (B1677639) Precursors
The most common approach to synthesizing 10H-phenothiazine 5-oxide and its substituted derivatives is the direct oxidation of the sulfur atom within the phenothiazine tricycle. The choice of oxidizing agent and reaction conditions allows for controlled oxidation to the sulfoxide (B87167) (S-oxide) or further to the sulfone (S,S-dioxide).
Hydrogen Peroxide Mediated Oxidation
Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of phenothiazines to their corresponding sulfoxides. The reaction can be influenced by catalysts and reaction media. For instance, the oxidation of phenothiazine with hydrogen peroxide in the presence of alcoholic potassium hydroxide (B78521) yields phenothiazine-5-oxide. dtic.mil
In more advanced methods, catalytic systems are employed to enhance efficiency and yield. One such method involves using aqueous hydrogen peroxide with a tungstate (B81510) complex and a quaternary ammonium (B1175870) hydrogensulfate, which acts as a phase-transfer catalyst, achieving yields of up to 95%. nih.govchemrxiv.org Enzymatic oxidation is also a known pathway, where peroxidase enzymes catalyze the H₂O₂-mediated oxidation of phenothiazines, proceeding through a cation radical intermediate. nih.gov Further oxidation of the sulfoxide with hydrogen peroxide can lead to the corresponding N',S-dioxides of derivatives like chlorpromazine (B137089). nih.gov
Table 1: Comparison of Selected Chemical Oxidation Methods for Phenothiazine Derivatives
Oxidant/Method Derivative Yield Reference Aqueous Nitrous Acid / H₂O₂ Phenothiazine Sulfoxides (General) 95% [2, 7] Aqueous Nitrous Acid / H₂O₂ Chlorpromazine-S-oxide (CPZ-SO) 74% [2, 7] H₂O₂ / Tungstate Complex Sulfoxide Compounds 95% [2, 7] Nitric Oxide Chlorpromazine-S-oxide (CPZ-SO) 99% [2, 7] Fe(NO₃)₃·9H₂O / Oxygen Chlorpromazine-S-oxide (CPZ-SO) 88% [2, 7] Nitric Acid / Perchloric Acid 3-nitrophenothiazine S-oxide 81% dtic.mil
Multi-Step Synthesis from Aromatic Precursors Incorporating Sulfur Oxidation
The synthesis of phenothiazine 5-oxides can also be accomplished as part of a longer synthetic sequence that begins with simple aromatic precursors. This approach involves first constructing the phenothiazine ring system, followed by the oxidation of the sulfur atom.
A classic method for forming the phenothiazine core is the Bernthsen fusion, which involves heating a diarylamine (like diphenylamine) with sulfur, often with an iodine catalyst. dtic.milresearchgate.net This creates the tricyclic phenothiazine structure. Once the phenothiazine precursor is formed, it can be oxidized to the 5-oxide using one of the direct oxidation methods described previously (e.g., with H₂O₂). dtic.mil
More modern approaches utilize transition-metal catalysis. For example, phenothiazines can be synthesized via a tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.net Another route involves the reaction of 2-aminobenzenethiols with cyclohexanone (B45756) derivatives. rsc.org A palladium-catalyzed double N-arylation reaction has also been used to construct extended phenothiazine systems from triflate and aniline (B41778) precursors. rsc.org In all these multi-step pathways, the final or a penultimate step involves the targeted oxidation of the sulfide (B99878) to the sulfoxide, thereby incorporating the sulfur oxidation into the overall synthetic strategy from aromatic precursors.
Table of Compounds
Compound Name This compound 10-methylphenothiazine 2-chlorophenothiazine (B30676) (2CPTZ) 2-chlorophenothiazine-S-oxide 3,7-dinitro-10H-phenothiazine 5-oxide 3-nitrophenothiazine-S-oxide 4-tert-butylaniline Calcium permanganate Chlorpromazine (CPZ) Chlorpromazine N',S-dioxide Chlorpromazine S-oxide (CPZ-SO) Diperoxyadipic acid Diphenylamine Hydrogen peroxide Nitric acid Nitrous acid Perchloric acid Phenothiazine (PTZ) Potassium permanganate Quaternary ammonium hydrogensulfate Sulfur Triflate Tungstate
Green Chemistry Approaches in this compound Synthesis
Modern synthetic strategies for this compound and its derivatives are increasingly aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. Methodologies such as heterogeneous catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis have been successfully employed to create these compounds under more environmentally benign conditions. orientjchem.orgchemrxiv.org These techniques often lead to shorter reaction times, higher yields, and simpler purification processes compared to traditional methods. chemrxiv.orgresearchgate.net
Heterogeneous Catalyst-Assisted Synthesis
Heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages such as easy catalyst separation and reusability, which minimizes waste and reduces costs. sciforum.net In the context of synthesizing phenothiazine precursors or related nitrogen-containing heterocyclic compounds, transition metal-based heterogeneous catalysts have been utilized. sciforum.net For instance, nickel-based heterogeneous catalysts have proven effective in the synthesis of ketazines, which are also N,N-linked compounds, in short reaction times at room temperature with high yields. sciforum.net This approach avoids the complex workup procedures associated with homogeneous catalysts. sciforum.net While direct literature on heterogeneous catalyst-assisted oxidation of 10H-phenothiazine to its 5-oxide is specific, the principles are applicable. The use of a solid, reusable catalyst could provide a greener alternative to traditional oxidizing agents that generate stoichiometric waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology for accelerating chemical reactions. orientjchem.org This technique offers enhanced reaction rates, high yields, improved selectivity, and a reduction in thermal degradation byproducts. orientjchem.org The synthesis of phenothiazine derivatives has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.gov
For example, the synthesis of phenothiazine precursors from substituted diphenylamines can be achieved through microwave-assisted cyclization. nih.gov Subsequently, the oxidation of the sulfur atom in the phenothiazine ring to form the 5-oxide or 5,5-dioxide can also be facilitated by energy-efficient methods. orientjchem.org In one approach, 10-alkyl-phenothiazine derivatives were oxidized with copper(II) nitrate (B79036) under "dry media" conditions using a silica (B1680970) gel solid support, selectively generating phenothiazine-sulfoxides (5-oxides) in just 1-2 minutes. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
|---|---|---|---|---|
| N-phenyl Succinimide Synthesis | 10 hours | 4-5 minutes | High | chemicaljournals.com |
| Phenothiazine Thionation | Several hours | 8-10 minutes | Substantial | orientjchem.org |
| Phenothiazine Sulfoxide Oxidation | N/A | 1-2 minutes | High | researchgate.net |
This table provides a comparative overview of reaction times for similar synthetic steps, illustrating the efficiency of microwave-assisted methods.
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation is another effective green chemistry tool that enhances reaction rates and yields in organic synthesis. researchgate.net This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to promote chemical reactions. nih.gov The synthesis of phenothiazine derivatives has been shown to benefit significantly from ultrasound mediation. semanticscholar.org
Table 2: Effect of Ultrasound on Phenothiazine Derivative Synthesis
| Synthesis Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 24 - 48 hours | Moderate | nih.gov |
| Ultrasonic Irradiation | 5 - 45 minutes | High | researchgate.netnih.gov |
This table compares the reaction times and yields of conventional versus ultrasound-assisted synthesis for phenothiazine derivatives and related compounds.
Nanoparticle-Mediated Synthesis
Nanoparticle catalysis is a rapidly advancing field in green chemistry, offering high surface-area-to-volume ratios that can lead to enhanced catalytic activity and selectivity. While specific examples of nanoparticle-mediated synthesis for this compound are not extensively detailed in the provided context, the general principles are highly relevant. Metal oxide nanoparticles, for instance, are synthesized through various methods, including precipitation, hydrothermal, and microwave-mediated techniques. mdpi.com These nanoparticles can then serve as catalysts in a range of organic transformations. mdpi.com The use of biogenic synthesis methods, employing microorganisms or plant extracts, represents a particularly green route to producing these nanocatalysts, avoiding harsh reaction conditions and toxic chemicals. mdpi.com The application of such nanocatalysts to the selective oxidation of the sulfur atom in the phenothiazine core is a promising area for future research.
Enantioselective Synthesis and Biotransformation Pathways
The development of enantiomerically pure chiral compounds is of great importance. Biotransformation, which utilizes enzymes in whole-cell systems or as isolated preparations, offers a powerful method for achieving high enantioselectivity under mild, environmentally friendly conditions.
Biotransformation with Baker's Yeast for Optically Active Derivatives
Baker's yeast (Saccharomyces cerevisiae) is a widely used and versatile biocatalyst in organic synthesis due to its low cost, ease of use, and the presence of a wide array of reductase enzymes. It has been effectively employed in the asymmetric reduction of carbonyl compounds to produce chiral alcohols.
In the context of phenothiazine derivatives, baker's yeast has been used for the mediated preparation of optically active (10-alkyl-10H-phenothiazin-3-yl)methanols. acs.org This biotransformation process can selectively reduce a carbonyl group on a phenothiazine scaffold to a secondary alcohol, creating a chiral center with high enantiomeric excess. Such processes are valuable for producing specific stereoisomers of functionalized phenothiazine derivatives. The metabolism of phenothiazine itself has been studied in various organisms, including lower fungi, indicating the potential for diverse enzymatic transformations of the phenothiazine core. researchgate.net
Lipase-Catalyzed Acetylation and Alcoholysis for Chiral Resolution
The kinetic resolution of racemic phenothiazine derivatives is a key step in the synthesis of enantiomerically pure compounds. Lipases have proven to be effective biocatalysts for this purpose, primarily through enantioselective acetylation and alcoholysis reactions.
Lipase (B570770) from Pseudomonas fluorescens (PFL) has been successfully employed for the kinetic resolution of racemic 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol. researchgate.net The process involves either the acetylation of the racemic alcohol or the alcoholysis of its corresponding acetate (B1210297). In a model reaction, the acetylation of the racemic alcohol using vinyl acetate as the acyl donor and PFL as the biocatalyst in chloroform (B151607) achieved a high enantiomeric ratio (E > 200) at 50% conversion after 24 hours. researchgate.net This allows for the separation of the unreacted (S)-alcohol from the produced (R)-acetate. Conversely, the enantiocomplementary (R)-alcohol can be obtained through the lipase-catalyzed alcoholysis of the racemic acetate. researchgate.net
Similarly, Candida antarctica lipase A (CAL-A) has been utilized for the kinetic resolution of racemic 1-(10-ethyl-10H-phenothiazin-1, 2, and 4-yl) ethanols and their acetates. researchgate.net CAL-A-mediated transesterification with an acyl donor like vinyl acetate yields the unreacted (S)-alcohols and the corresponding (R)-acetates in enantiopure forms. researchgate.net The reverse reaction, a CAL-A catalyzed methanolysis of the racemic acetates, efficiently produces the opposite enantiomers, the (R)-alcohols and (S)-acetates, with very high enantiopurity (>99% ee). researchgate.net
Another application of lipase-catalyzed resolution is in the synthesis of novel phenothiazine-based cyanohydrin acetates. The dynamic kinetic resolution of 10-alkyl-phenothiazin-3-yl cyanohydrins has been achieved using Candida antarctica lipase A for enantioselective acylation with vinyl acetate. researchgate.net Furthermore, the lipase-mediated alcoholysis (methanolysis) of the racemic 10-alkyl-phenothiazin-3-ylcyanomethyl acetates also proceeds with high enantioselectivity (E > 100), yielding the corresponding (R)-acetates. researchgate.net
Below is a summary of lipase-catalyzed resolutions of various phenothiazine derivatives.
| Racemic Substrate | Lipase | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol | Pseudomonas fluorescens (PFL) | Acetylation with vinyl acetate | High enantioselectivity (E > 200) in chloroform, yielding (S)-alcohol and (R)-acetate. | researchgate.net |
| Racemic acetate of 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol | Pseudomonas fluorescens (PFL) | Alcoholysis | Provides the enantiocomplementary (R)-alcohol. | researchgate.net |
| 1-(10-ethyl-10H-phenothiazin-1, 2, and 4-yl) ethanols | Candida antarctica lipase A (CAL-A) | Transesterification | Yields enantiopure (S)-alcohols and (R)-acetates. | researchgate.net |
| Acetates of 1-(10-ethyl-10H-phenothiazin-1, 2, and 4-yl) ethanols | Candida antarctica lipase A (CAL-A) | Methanolysis | Produces (R)-alcohols and (S)-acetates with >99% ee. | researchgate.net |
| 10-alkyl-phenothiazin-3-ylcyanomethyl acetates | Candida antarctica lipase A (CAL-A) | Methanolysis | High enantioselectivity (E > 100) leading to (R)-acetates. | researchgate.net |
Regioselective Functionalization Strategies
The regioselective functionalization of the phenothiazine scaffold is essential for synthesizing derivatives with specific properties. The primary sites for chemical modification on the phenothiazine core are the nitrogen atom at position 10 (N-10), the sulfur atom at position 5 (S-5), and the carbon atoms at positions 3 and 7 (C-3, C-7). rsc.org
For this compound specifically, functionalization at the N-10 position has been demonstrated. In one synthetic route, this compound was used as a starting material to prepare a phenothiazine-based benzhydroxamic acid. nih.gov The synthesis involved the N-alkylation of the phenothiazine 5-oxide at the N-10 position using methyl 4-(bromomethyl)benzoate (B8499459) in the presence of LiHMDS (Lithium bis(trimethylsilyl)amide) in anhydrous DMF. nih.gov This illustrates a targeted functionalization at the nitrogen atom, even with the sulfur already oxidized.
The regioselectivity of such reactions is crucial for building complex molecules with desired biological or material properties. The choice of reagents and reaction conditions dictates which position on the phenothiazine ring system is modified.
| Compound | Functionalization Site | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| This compound | N-10 | LiHMDS, methyl 4-(bromomethyl)benzoate, DMF | N-alkylated phenothiazine 5-oxide derivative | nih.gov |
Chemical Reactivity and Advanced Derivatization of 10h Phenothiazine 5 Oxide
Redox Chemistry and Oxidation State Interconversions
The sulfur atom in 10H-phenothiazine 5-oxide exists in a sulfoxide (B87167) state, which is an intermediate oxidation state between the sulfide (B99878) of the parent phenothiazine (B1677639) and the sulfone of its fully oxidized counterpart. This allows for rich redox chemistry, including further oxidation to the dioxide form and the generation of reactive cation radical species.
Formation of Phenothiazine 5,5-Dioxide Derivatives
The oxidation of the phenothiazine core is a stepwise process where the sulfide is first oxidized to a sulfoxide (5-oxide) and can then undergo further oxidation to a sulfone (5,5-dioxide). mdpi.com The conversion of this compound to its corresponding 5,5-dioxide derivative involves the oxidation of the sulfoxide group. This transformation is a key reaction in the metabolism of certain phenothiazine-based drugs and can also be achieved through synthetic chemical methods.
Research has shown that oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to convert N-substituted phenothiazines into their respective sulfoxides and subsequently into sulfones. cdnsciencepub.com For instance, the electrochemical oxidation of 2-chlorophenothiazine (B30676) can yield both the S-oxide (2CPTZ-SO) and the S,S-dioxide (2CPTZ-SO₂) metabolites. mdpi.com The electrosynthesis process demonstrates that by controlling the reaction conditions, such as the applied current, the formation of the 5,5-dioxide can be achieved. mdpi.comchemrxiv.org This further oxidation diminishes the electron-donating ability of the sulfur atom, significantly altering the electronic properties of the heterocyclic ring system. mdpi.com
Generation of Cation Radicals and Their Reactivity
The oxidation of phenothiazine derivatives, including the 5-oxide, can proceed via a one-electron process to form a stable cation radical. cdnsciencepub.comchemrxiv.org This reversible redox reaction is a hallmark of the phenothiazine scaffold. mdpi.com The formation of the phenothiazine cation radical is often indicated by a distinct color change in the reaction mixture, typically to pink or green. nih.gov
These cation radicals are key reactive intermediates in various chemical and metabolic transformations. rsc.org For example, the cation radical of chlorpromazine (B137089) (CPZ), CPZ•+, is formed through a one-electron oxidation and is an intermediate in the formation of its sulfoxide metabolite. chemrxiv.orgnih.gov The reactivity of these radicals is highly dependent on their structure and the surrounding chemical environment, particularly the presence of nucleophiles. nih.gov
Recent studies have explored the advanced reactivity of these cation radicals. When generated from species like 10-phenyl-10H-phenothiazine, the resulting radical cation (PTZ⁺•) can be photoexcited using visible and near-infrared light. acs.orgacs.org This process populates excited doublet states that act as potent "super-photooxidants," with oxidation potentials capable of driving energy-demanding reactions. acs.orgacs.org This highlights the potential of phenothiazine 5-oxide derivatives in photoredox catalysis and other advanced applications.
Nitrogen Atom Functionalization (N-Derivatization)
The nitrogen atom at the 10-position of the this compound ring is a key site for derivatization. Functionalization at this position through phosphorylation, alkylation, arylation, or acylation allows for the synthesis of a vast library of compounds with tailored properties.
N-Phosphorylation Reactions
N-Phosphorylation introduces a phosphorus-containing moiety onto the nitrogen atom of the phenothiazine ring system. Research has detailed the synthesis of N-phosphorylated phenothiazines, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, by reacting the sodium salt of phenothiazine with a phosphorylating agent like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. mdpi.comnih.gov
Previous work by Keglevich and co-workers on the synthesis of O,O-diethyl (10H-phenothiazine-10-yl)phosphonate found that the product yield and stability are highly dependent on the reaction conditions, including the base, solvent, and heating method. nih.gov For example, using sodium hydride (NaH) as a base in refluxing dimethylformamide (DMF) gave a significantly higher yield compared to using refluxing toluene. nih.gov
| Reaction | Base | Solvent | Heating | Yield |
|---|---|---|---|---|
| N-Phosphorylation | NaH | DMF | Reflux | 52% |
| N-Phosphorylation | NaH | Toluene | Reflux | 15% |
| N-Ethylation | K₂CO₃ | - | Microwave | 80% |
| N-Ethylation | NaH | Toluene | Conventional | 5% |
N-Alkylation and N-Arylation Strategies
N-alkylation is a common strategy to introduce alkyl groups at the 10-position. Studies have successfully demonstrated the N-alkylation of this compound using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous DMF, followed by reaction with an alkyl halide such as methyl 4-(bromomethyl)benzoate (B8499459). nih.gov The choice of reaction conditions, including the use of microwave-assisted heating, can significantly improve reaction times and yields. researchgate.net
N-arylation introduces aryl substituents, often to create materials with specific electronic or photophysical properties. While traditional methods often rely on transition-metal catalysis, recent advancements include transition-metal-free approaches, such as using a benzyne (B1209423) route for the synthesis of N-phenyl phenothiazine. researchgate.net Organocatalytic methods using Brønsted acids have also been developed for the C-H amination of arenes with phenothiazines. rsc.org
| Starting Material | Base | Alkylating Agent | Solvent |
|---|---|---|---|
| This compound | LiHMDS | methyl 4-(bromomethyl)benzoate | DMF |
N-Acylation Reactions
N-acylation involves the introduction of an acyl group onto the nitrogen atom of the phenothiazine ring. This reaction is exemplified by the synthesis of 10-Acetyl-10H-phenothiazine 5-oxide. researchgate.net The preparation of this compound has been reported based on methods developed by Gilman & Nelson. researchgate.netacs.org The presence of the N-acyl group influences the electronic properties and conformation of the phenothiazine sulfoxide molecule. Crystal structure analysis of 10-Acetyl-10H-phenothiazine 5-oxide reveals that the molecules self-assemble through weak C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings, which helps to stabilize the crystal structure. researchgate.net
Electrophilic Aromatic Substitution on the Phenothiazine Ring System
The introduction of a sulfoxide group at the 5-position of the 10H-phenothiazine ring system significantly influences its reactivity towards electrophilic aromatic substitution. The sulfoxide group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. This deactivation is a consequence of the inductive effect and resonance, which reduces the electron density of the benzene (B151609) rings. Consequently, more forcing reaction conditions are typically required for substitution compared to the parent 10H-phenothiazine. The substitution pattern is directed to the positions meta to the sulfur bridge, primarily positions 3 and 7, as observed in the nitration of this compound to yield 3,7-dinitro-10H-phenothiazine 5-oxide.
Reactions with Sulfuryl Chloride
While specific literature detailing the direct reaction of this compound with sulfuryl chloride (SO₂Cl₂) is not extensively documented, the expected outcome would be electrophilic chlorination of the aromatic rings. Sulfuryl chloride, in the presence of a suitable Lewis acid catalyst, can serve as a source of an electrophilic chlorine species.
Given the deactivating nature of the sulfoxide group, the reaction would likely require a catalyst to proceed at a reasonable rate. The chlorine atom would be directed to the electron-rich positions of the phenothiazine nucleus that are least deactivated by the sulfoxide. Based on the known reactivity of phenothiazine derivatives, substitution is anticipated to occur at the 3 and 7 positions. The reaction would proceed through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. The expected products would be chlorinated derivatives of this compound, with the degree of chlorination depending on the stoichiometry of the reactants and the reaction conditions.
Reactions with Chlorosulfonic Acid
The reaction of this compound with chlorosulfonic acid (ClSO₃H) is an electrophilic aromatic substitution known as chlorosulfonation. This reaction introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. Similar to other electrophilic substitutions on this ring system, the sulfoxide group's deactivating properties necessitate careful control of reaction conditions.
The electrophile in this reaction is generated from chlorosulfonic acid. The substitution is expected to occur at the 3 and/or 7 positions of the phenothiazine 5-oxide core. The resulting phenothiazine-5-oxide sulfonic acid derivatives are versatile intermediates that can be further converted into sulfonamides or sulfonic esters. The general mechanism for aromatic sulfonation involves the attack of the aromatic ring on the sulfur trioxide or a related electrophilic sulfur species, followed by proton loss.
Coupling Reactions and Hybrid Compound Synthesis
The derivatization of the this compound scaffold through modern cross-coupling reactions has enabled the synthesis of complex molecules with tailored electronic and photophysical properties. These methods are crucial for constructing donor-acceptor systems and hybrid compounds for various applications in materials science and medicinal chemistry.
Suzuki Cross-Coupling for Acceptor-Donor-Acceptor Architectures
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of phenothiazine chemistry, it has been employed to construct donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) type molecules. rsc.org While direct examples starting from this compound are not abundant, the methodology is applicable. Typically, a halogenated phenothiazine derivative (e.g., bromo- or iodo-phenothiazine) is coupled with a boronic acid or ester derivative of an acceptor moiety in the presence of a palladium catalyst and a base.
For the synthesis of A-D-A architectures based on this compound, a dihalogenated derivative of the phenothiazine 5-oxide would serve as the donor core. This would then be reacted with two equivalents of an acceptor-functionalized boronic acid. The electron-withdrawing nature of the sulfoxide group in the phenothiazine core can enhance the donor-acceptor character of the final molecule. These A-D-A systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Representative Suzuki Cross-Coupling Reaction
| Donor Core Precursor | Acceptor Moiety (Boronic Acid/Ester) | Catalyst/Base | Resulting Architecture |
| Dihalo-10H-phenothiazine 5-oxide | Acceptor-Ar-B(OR)₂ | Pd(PPh₃)₄ / K₂CO₃ | Acceptor-Phenothiazine 5-oxide-Acceptor |
This table represents a generalized scheme based on known Suzuki reactions of phenothiazine derivatives.
Phenothiazine-Triazole Hybridization
The hybridization of the phenothiazine scaffold with triazole rings has been achieved primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.comtcichemicals.com This reaction provides a highly efficient and regioselective method for linking a phenothiazine unit, functionalized with either an azide (B81097) or an alkyne, to another molecule bearing the complementary functional group.
In the synthesis of phenothiazine-triazole hybrids where the phenothiazine core is a 5-oxide, the oxidation of the sulfur atom can be performed either before or after the click reaction. For instance, an N-alkynyl phenothiazine can be prepared and subsequently oxidized to the corresponding 5-oxide. This alkynylated phenothiazine 5-oxide can then be reacted with an organic azide to form the 1,2,3-triazole linked hybrid. These hybrid molecules are being explored for their potential biological activities. nih.gov
Table 2: Synthesis of Phenothiazine-Triazole Hybrids via CuAAC
| Phenothiazine Precursor | Coupling Partner | Catalyst | Hybrid Product |
| N-alkynyl-10H-phenothiazine 5-oxide | Organic Azide (R-N₃) | CuSO₄ / Sodium Ascorbate | N-(1-R-1,2,3-triazol-4-yl)methyl-10H-phenothiazine 5-oxide |
| N-azidoalkyl-10H-phenothiazine 5-oxide | Organic Alkyne (R-C≡CH) | CuSO₄ / Sodium Ascorbate | N-(1-R-1,2,3-triazol-4-yl)alkyl-10H-phenothiazine 5-oxide |
This table illustrates the general synthetic routes to phenothiazine-triazole hybrids.
Phenothiazine-Anthraquinone Donor-Acceptor Systems
The synthesis of donor-acceptor systems comprising a phenothiazine donor and an anthraquinone (B42736) acceptor has been reported, creating molecules with interesting photophysical and electrochemical properties. These systems are designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation.
The linkage between the phenothiazine and anthraquinone units can be established through various synthetic methodologies, including nucleophilic aromatic substitution or cross-coupling reactions. For systems incorporating this compound, the electron-donating ability of the phenothiazine moiety would be somewhat attenuated by the electron-withdrawing sulfoxide group. However, this modification can be used to fine-tune the electronic properties of the resulting donor-acceptor conjugate. The synthesis would typically involve a functionalized phenothiazine 5-oxide (e.g., amino- or halo-substituted) and a suitably functionalized anthraquinone derivative. These D-A systems are investigated for applications in areas such as molecular electronics and photoredox catalysis. researchgate.net
Post-Column Oxidative Derivatization for Analytical Applications
Post-column oxidative derivatization is a powerful analytical technique employed to enhance the detection of phenothiazine derivatives in complex matrices. This method is particularly valuable when direct detection of the parent compounds is hindered by low concentrations or matrix interference. The core principle of this technique involves the chemical modification of the phenothiazines after they have been separated by high-performance liquid chromatography (HPLC). This conversion into a more readily detectable species, such as this compound and its substituted analogues, significantly improves the sensitivity and selectivity of the analysis.
The most common approach for the post-column derivatization of phenothiazines is oxidation. In this process, the eluent from the HPLC column, containing the separated phenothiazine analytes, is mixed with a suitable oxidizing agent. This reaction typically targets the sulfur atom in the phenothiazine ring, oxidizing it to a sulfoxide. This structural modification often imparts desirable detection characteristics, such as enhanced fluorescence or a significant shift in the UV-Vis absorption spectrum.
A key advantage of post-column derivatization is that the separation of the analytes in their original form is completed before any chemical modification occurs. This prevents issues that can arise with pre-column derivatization, such as the formation of multiple derivative products or the alteration of chromatographic behavior.
Several oxidizing agents have been explored for the post-column derivatization of phenothiazines. One of the most effective and widely used is peroxyacetic acid (PAA). The reaction of phenothiazines with PA in a post-column reactor leads to the formation of their corresponding sulfoxides, which are often highly fluorescent. This allows for highly sensitive detection using a fluorescence detector.
The general reaction can be depicted as follows:
Phenothiazine + Peroxyacetic Acid → Phenothiazine Sulfoxide (e.g., this compound) + Acetic Acid
The experimental setup for post-column derivatization typically involves an additional pump to deliver the oxidizing reagent, a mixing tee where the column eluent and the reagent are combined, and a reaction coil to allow sufficient time for the derivatization reaction to reach completion before the flow stream enters the detector. The reaction coil may be heated to accelerate the reaction rate.
The choice of detector is contingent on the properties of the resulting derivative. When phenothiazines are oxidized to their sulfoxides, such as this compound, fluorescence detection is often the preferred method due to its high sensitivity and selectivity. The sulfoxide derivatives typically exhibit strong fluorescence, allowing for the detection of very low concentrations of the parent phenothiazine.
Alternatively, under certain reaction conditions, the oxidation of phenothiazines can produce colored radical cations. These species can be detected using a UV-Vis detector. However, this method is generally less sensitive than the fluorescence detection of the sulfoxides.
Research has demonstrated that the post-column oxidative derivatization of phenothiazines with peroxyacetic acid, followed by fluorescence detection of the resulting sulfoxides, is a robust and highly sensitive analytical method. sci-hub.se This approach significantly lowers the limits of detection (LOD) for various phenothiazine drugs compared to direct UV detection.
The table below summarizes the limits of detection for several phenothiazine derivatives using this method.
| Phenothiazine Derivative | Limit of Detection (LOD) (nM) |
|---|---|
| Phenothiazine | 300 |
| Promazine | 10 |
| Chlorpromazine | 10 |
| Triflupromazine | 4 |
| Trimeprazine | 4 |
| Thioridazine | 10 |
| Trifluoperazine | 10 |
Data sourced from Effkemann et al. (2000). sci-hub.se
The enhanced sensitivity achieved through this derivatization technique is evident from these low detection limits. This makes the method highly suitable for the analysis of phenothiazines in biological samples, where they are often present at trace levels. The selectivity is also improved, as only compounds that undergo the specific oxidative reaction to form fluorescent products will be detected, reducing interference from co-eluting matrix components.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 10H-phenothiazine 5-oxide, offering detailed insights into its molecular framework.
Proton (¹H) NMR spectroscopy is instrumental for confirming the identity and assessing the purity of this compound. The oxidation of the sulfur atom to a sulfoxide (B87167) group significantly alters the electronic environment of the molecule compared to the parent 10H-phenothiazine. This change induces a notable downfield shift (deshielding) of the signals corresponding to the aromatic protons. researchgate.net
Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of this compound. The spectrum displays distinct signals for each chemically non-equivalent carbon atom in the molecule. The oxidation at the sulfur atom influences the chemical shifts of the carbon atoms, particularly those in the C-S-C bridge and the adjacent aromatic carbons.
Similar to ¹H NMR, specific tabulated data for the parent this compound is sparse in the surveyed literature. However, data from various N-substituted and ring-substituted phenothiazine (B1677639) derivatives consistently show characteristic signals for the aromatic carbons, which are crucial for confirming the integrity of the tricyclic core. rsc.orgrsc.orgrsc.org The chemical shifts for carbons in aromatic rings typically fall within the 115-150 ppm range. libretexts.org
The sulfoxide group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), can be used to determine the enantiomeric composition of a sample.
CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the chiral analyte. rsc.org These complexes have different magnetic environments, which can lead to the separation of NMR signals for the respective enantiomers, allowing for their quantification. While the general principle is well-established for various classes of compounds, rsc.org specific studies detailing the use of chiral additives for the enantiomeric analysis of the parent this compound have not been identified in the reviewed sources. The application of this technique would involve selecting an appropriate CSA that interacts effectively with the phenothiazine S-oxide enantiomers to induce observable differences in their NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most diagnostic absorption band for this compound is the strong stretching vibration of the sulfoxide (S=O) group. This band typically appears in the range of 950–1150 cm⁻¹. researchgate.net For a related derivative, 2-chloro-10H-phenothiazine 5-oxide (2CPTZ-SO), this S=O stretching vibration is observed at 987 cm⁻¹. researchgate.net
Other characteristic absorptions include the N-H stretching vibration, C-H stretching for the aromatic rings, and C=C ring stretching vibrations. The analysis of the full IR spectrum provides a molecular fingerprint that is valuable for structural confirmation. nist.gov
Table 1: Key IR Absorption Bands for this compound
This table is based on the analysis of the general regions for the specified functional groups and data from the NIST Chemistry WebBook. nist.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3340 | N-H Stretch | Secondary Amine |
| 3050-3100 | C-H Stretch | Aromatic |
| 1570-1600 | C=C Stretch | Aromatic Ring |
| 1030-1050 | S=O Stretch | Sulfoxide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₉NOS and a molecular weight of approximately 215.27 g/mol . nist.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) is observed at m/z 215. The fragmentation of the molecular ion provides insight into the molecule's structure. A common fragmentation pathway for phenothiazine sulfoxides involves the loss of an oxygen atom, leading to a significant peak corresponding to the phenothiazine radical cation at m/z 199. Another characteristic fragmentation is the loss of the SO group, resulting in a carbazole-like fragment. uni-saarland.de
Table 2: Major Fragments in the Mass Spectrum of this compound
Data sourced from the NIST Mass Spectrometry Data Center. nist.gov
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 215 | [C₁₂H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 199 | [C₁₂H₉NS]⁺˙ | [M-O]⁺˙ |
| 181 | [C₁₂H₉N]⁺˙ | [M-SO]⁺˙ (Carbazole fragment) |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
While crystallographic data for the parent this compound is not available in the cited literature, the crystal structure of a closely related derivative, 10-acetyl-10H-phenothiazine 5-oxide , offers valuable insight into the molecular conformation. nih.govresearchgate.net In this derivative, the central phenothiazine ring system adopts a folded or "butterfly" conformation along the N···S axis. The sulfoxide oxygen atom was found to be disordered over two positions, reflecting a partial inversion at the tetrahedral sulfur atom. nih.gov The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Table 3: Crystal Data for 10-acetyl-10H-phenothiazine 5-oxide
This data is for a derivative and not the subject compound. Data from Acta Crystallographica Section E. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.1244 (1) |
| b (Å) | 14.1787 (2) |
| c (Å) | 10.7576 (1) |
| β (°) | 100.963 (1) |
| Volume (ų) | 1216.59 (3) |
Single-Crystal X-ray Diffraction for Molecular Conformation and Packing
Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of phenothiazine derivatives, including the 5-oxide form. These studies reveal that the central C4SN ring in phenothiazines is folded. In the case of 10-acetyl-10H-phenothiazine 5-oxide, the crystal structure analysis shows a supramolecular arrangement stabilized by weak intermolecular C-H⋯O hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of 3.7547 (15) and 3.9577 (15) Å, contribute to the stability of the crystal lattice. The packing of molecules in the crystal often results in a wavy-like arrangement.
| Crystal Data for 10-Acetyl-10H-phenothiazine 5-oxide | |
| Parameter | Value |
| Centroid-Centroid Distance 1 | 3.7547 (15) Å |
| Centroid-Centroid Distance 2 | 3.9577 (15) Å |
Analysis of Sulfoxide Oxygen Atom Disorder
A notable feature observed in the crystal structure of some phenothiazine 5-oxide derivatives is the disorder of the sulfoxide oxygen atom. In 10-acetyl-10H-phenothiazine 5-oxide, the oxygen atom is disordered over two sites with occupancies of 0.886 (4) and 0.114 (4). This disorder is indicative of a partial inversion of the lone pair of electrons at the tetrahedral sulfur atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
Absorption and Emission Properties
The electronic absorption and emission properties of phenothiazine derivatives are sensitive to their molecular structure and environment. Phenothiazine and its N-alkyl analogs typically exhibit fluorescence in the 350–450 nm range. For instance, a 10-(4-butoxyphenyl)-10H-phenothiazine derivative displays emission bands ranging from 350 to 476 nm in various organic solvents. The absorption spectra of these compounds can also show distinct bands; for example, 3,7-dinitro-10H-phenothiazine 5-oxide shows an intense absorption band that can be assigned to electronic transitions into the S4, S5, and S6 excited states. The fluorescence of this particular derivative is observed at a significantly longer wavelength of 647 nm.
| Spectroscopic Data for Phenothiazine Derivatives | |
| Compound | Fluorescence Emission Range |
| Phenothiazine S-oxide and N-alkyl analogs | 350–450 nm |
| 10-(4-butoxyphenyl)-10H-phenothiazine | 350–476 nm |
| 3,7-dinitro-10H-phenothiazine 5-oxide | 647 nm |
Fluorosolvatochromism Studies
Fluorosolvatochromism, the change in fluorescence properties with solvent polarity, has been observed for phenothiazine derivatives. The emission of 10-(4-butoxyphenyl)-10H-phenothiazine is influenced by the solvent, with the highest emission intensity seen in more polar solvents like methanol. This solvatochromic behavior is also evident in the absorption spectra, with blue-shifted shoulder bands appearing in different organic solvents.
Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Structure and Adsorption Behavior
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for obtaining detailed vibrational information and understanding the adsorption behavior of molecules on metal surfaces. For 10-isopropyl-10H-phenothiazine-5-oxide, SERS studies on activated silver colloids have shown small shifts in vibrational frequencies (≤ 5 cm⁻¹) compared to the normal Raman spectrum. This suggests a partial chemisorption of the molecule onto the silver surface, likely through the lone pair electrons of the sulfoxide oxygen atom. The primary enhancement mechanism in this case is attributed to the electromagnetic effect. Changes in the SERS spectra with varying pH have been interpreted as orientational changes of the adsorbed molecules on the silver surface.
Electrochemical Methods for Oxidation Behavior and Metabolite Analysis
Electrochemical methods are crucial for investigating the oxidation behavior of phenothiazines and analyzing their metabolites. The oxidation of phenothiazine derivatives can occur at the sulfur atom, leading to the formation of sulfoxides and sulfones. Cyclic voltammetry studies of 2-chlorophenothiazine (B30676) (2CPTZ) have identified multiple oxidation events, with the initial peaks corresponding to the formation of a reversible S-radical cation.
The electrochemical oxidation of chlorpromazine (B137089) (CPZ), a well-known phenothiazine drug, has been shown to be a complex process. It involves sequential oxidation of both the phenothiazine core and the side chain. The initial reversible redox reaction corresponds to the one-electron oxidation of CPZ to form a radical cation (CPZ•+). Subsequent irreversible oxidation steps occur at more positive potentials. High-performance liquid chromatography coupled with electrochemical detection is a method used for the determination of sulfoxide metabolites in human plasma. Electrochemical synthesis provides a controlled method for preparing these S-oxide metabolites on a multi-milligram scale.
| Electrochemical Oxidation Peaks for Chlorpromazine (CPZ) | |
| Process | Potential (vs Fc/Fc+) |
| Epa1 (reversible) | 595 mV |
| Epa2 (irreversible) | 765 mV |
| Epa3 (irreversible) | 1172 mV |
| Epa4 (irreversible) | 1355 mV |
| Epa5 (irreversible) | 1909 mV |
| Epa6 (irreversible) | 2113 mV |
Chromatographic Techniques for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for monitoring the synthesis of this compound and assessing its purity. In the context of electrochemical synthesis, where phenothiazine derivatives are oxidized, HPLC is used to track the progress of the reaction. mdpi.com By comparing the chromatograms over time to a reference standard of the S-oxide metabolite, researchers can optimize reaction conditions, such as the applied current, to maximize the yield of the desired product and prevent over-oxidation. mdpi.com
The technique is also employed to confirm the purity of the final product. Commercial suppliers of related compounds, such as 10H-phenothiazine 5,5-dioxide, specify purity levels greater than 95.0%, as determined by HPLC, underscoring the method's importance in quality control.
Table 2: Application of HPLC in Phenothiazine Oxidation Studies
| Application | Purpose | Monitored Species | Outcome | Reference |
| Reaction Monitoring | To optimize the electrosynthesis of S-oxide metabolites from phenothiazine derivatives. | Parent phenothiazine derivative, S-oxide metabolite. | Optimization of applied current to maximize S-oxide yield and prevent over-oxidation. | mdpi.com |
| Purity Assessment | To determine the purity of the final synthesized product. | This compound and potential impurities. | Quantification of product purity against a reference standard. | mdpi.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the properties of phenothiazine (B1677639) derivatives. These calculations provide a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 10H-phenothiazine 5-oxide.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of this compound, such as 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) and 3,7-dinitro-10H-phenothiazine 5-oxide, geometry optimization is typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). scispace.comresearchgate.netnepjol.infonih.gov
| Parameter | Description | Method/Basis Set | Finding | Reference |
| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT/B3LYP/6-311++G(d,p) | Confirms a stable, non-planar butterfly structure for the phenothiazine core. | researchgate.netnepjol.info |
| Electronic Structure | Analysis of electron distribution and the effect of substituents. | DFT | The S=O group acts as an electron-withdrawing group, reducing electron density on the benzene (B151609) rings. | nih.gov |
| Symmetry | Determination of the molecule's point group. | X-ray & DFT | Derivatives like 3,7-dinitro-10H-phenothiazine 5-oxide often crystallize in the monoclinic, P21/n system. | nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com For derivatives like APTZ, the HOMO-LUMO energy gap has been calculated to understand its charge transfer characteristics. scispace.comdoaj.org
| Orbital | Role | Significance |
| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor; its energy level relates to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor; its energy level relates to the electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap implies higher reactivity. |
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the energy profiles of chemical reactions. For phenothiazine derivatives, this includes studying their antioxidant and electrochemical behaviors. Phenothiazines can undergo oxidation to form stable cation radicals, a key step in many of their biological and chemical functions. mdpi.com
Theoretical models can predict the feasibility of different reaction pathways, such as the Sequential Electron Transfer-Proton Transfer (SET-PT) or Sequential Proton Loss Electron Transfer (SPLET) mechanisms in antioxidant activity. mdpi.com By calculating thermodynamic parameters like ionization potential (IP) and proton affinity (PA), researchers can determine the most likely mechanism. mdpi.com In electrochemical studies, DFT is used to correlate the computed electron density at specific atoms (e.g., the heterocyclic nitrogen) with experimentally observed oxidation potentials, providing insight into the initial steps of electrochemical oxidation. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states.
For the derivative 10-Acetyl-10H-phenothiazine 5-oxide, TD-DFT calculations have been used to predict its UV-Vis absorption spectrum. researchgate.net The calculations provide information on absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which determine the intensity of the absorption bands. researchgate.net The primary electronic absorption often corresponds to a π→π* transition, described by the excitation of an electron from the HOMO to the LUMO. scispace.com For instance, calculations for APTZ predicted a dipole-allowed transition at approximately 278 nm, along with other transitions at shorter wavelengths. scispace.comresearchgate.net
| Parameter | Description | Calculated Value for APTZ (Gas Phase) | Reference |
| Absorption Wavelength (λ) | The wavelength of light absorbed during an electronic transition. | ~278 nm (first allowed transition) | scispace.comresearchgate.net |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a transition. | 0.0549 (for the ~278 nm transition) | scispace.comresearchgate.net |
| Excitation Energy (E) | The energy required to promote an electron to a higher energy state. | Corresponds to the calculated absorption wavelengths. | researchgate.net |
| Transition Type | The nature of the orbitals involved in the electronic transition. | Primarily π→π* transitions. | scispace.com |
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for understanding how a molecule might interact with a biological target. samipubco.comresearchgate.net
While studies may not focus on the parent this compound, extensive docking research has been conducted on its derivatives to explore their potential as therapeutic agents. ekb.egnih.gov These studies dock phenothiazine-based ligands into the active sites of proteins like Bcr-Abl kinase and microtubule affinity-regulating kinase 4 (MARK4). ekb.egnih.gov The results reveal how the phenothiazine structure fits into hydrophobic pockets and identifies key interactions, such as hydrogen bonds between the ligand and specific amino acid residues of the protein (e.g., Met318, Val181, Asn258). ekb.eg The calculated binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction and helps predict the inhibitory potential of the compound. samipubco.comnih.gov
Potential Energy Surface Calculations and Conformational Analysis
Potential Energy Surface (PES) calculations are used to explore the different possible conformations of a molecule and their relative energies. By mapping the PES, researchers can identify stable conformers (energy minima) and the transition states that connect them.
For flexible molecules like phenothiazine derivatives, conformational analysis is crucial. DFT calculations can be used to optimize the geometries of different conformers and determine their relative stabilities. researchgate.net For example, a study on 10H-phenothiazine-1-carboxylic acid identified two stable conformers, with their relative energies computed to understand which is more prevalent. researchgate.net The optimized structural parameters from these calculations are then used in frequency calculations to confirm that each identified conformer is a true minimum on the potential energy surface. researchgate.net This type of analysis is fundamental for understanding how the molecule's shape influences its properties and interactions.
Quantum Mechanical Calculations of Optical and Nonlinear Optical Properties
Computational chemistry provides a powerful lens for investigating the electronic structure and predicting the optical and nonlinear optical (NLO) properties of this compound and its derivatives. Through quantum mechanical calculations, researchers can gain insights into molecular behavior that complements experimental findings. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in these theoretical explorations.
Theoretical studies on derivatives of this compound, such as 10-Acetyl-10H-phenothiazine 5-oxide, have been conducted to elucidate their optical properties. For instance, the absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E) for 10-Acetyl-10H-phenothiazine 5-oxide have been calculated using the TD-DFT/6-31G method. researchgate.net In the gas phase, a key dipole transition was calculated at approximately 278 nm with an oscillator strength of 0.0549. researchgate.net Further electronic transitions were predicted at 252 nm, 244 nm, and 221 nm, with corresponding oscillator strengths of 0.0537, 0.0283, and a notable value at 221 nm, respectively. researchgate.net
| Property | Value |
|---|---|
| Absorption Wavelength (λ) | 278 nm |
| Oscillator Strength (f) | 0.0549 |
| Additional Transition 1 (λ) | 252 nm |
| Oscillator Strength (f) | 0.0537 |
| Additional Transition 2 (λ) | 244 nm |
| Oscillator Strength (f) | 0.0283 |
| Additional Transition 3 (λ) | 221 nm |
Furthermore, quantum chemical methods are employed to predict the nonlinear optical (NLO) properties of these compounds. The NLO response of a molecule is related to its polarizability and first hyperpolarizability. For 10-Acetyl-10H-phenothiazine 5-oxide, these properties have been analyzed using DFT at the 6-311++G(d,p) basis set level. usc.edu Such computational analyses indicate that intramolecular charge transfer within the molecule contributes to its stabilization and suggests potential for NLO applications. usc.edu The predicted polarizability and first hyperpolarizability for this derivative underscore its potential as a subject for future investigations in the field of nonlinear optics. usc.edu
| Property | Prediction Status |
|---|---|
| Polarizability | Predicted to have significant values |
| First Hyperpolarizability | Predicted to have significant values |
Investigations into other derivatives, such as 3,7-dinitro-10H-phenothiazine 5-oxide, provide further understanding of how structural modifications influence photophysical properties. For this dinitro derivative, TD-DFT calculations have been used to analyze its emission spectrum. nih.gov The calculations indicated that the observed emission band at 647 nm corresponds to the S1 → S0 transition, which was calculated to be at 568 nm. nih.gov This significant red-shift in the emission band compared to N-alkyl phenothiazine S-oxide analogs (which typically fluoresce in the 350–450 nm range) is attributed to the electron-withdrawing nature of the two nitro groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Structure Activity Relationship Sar of 10h Phenothiazine 5 Oxide Derivatives
Influence of Substituents on Position 2 on Biological Activity
The nature of the substituent at the C-2 position of the phenothiazine (B1677639) ring is a critical determinant of biological activity. Generally, the introduction of electron-withdrawing groups at this position enhances the therapeutic potency, particularly for antipsychotic applications. slideshare.net The electronic character of this substituent directly modulates the electron distribution of the entire tricyclic system, which in turn affects how the molecule binds to its target receptors. slideshare.netif-pan.krakow.pl
For instance, in the context of protein kinase C (PKC) inhibition, the type of halogen substituent at position 2 plays a crucial role. Derivatives featuring a chlorine atom (-Cl) exhibit the greatest inhibitory potential, whereas the presence of a trifluoromethyl group (-CF3) tends to diminish this activity. if-pan.krakow.plnih.gov This highlights that a subtle change in the electronic properties at this specific location can lead to significant differences in biological outcomes. Similarly, for binding to proteins like the KRAS oncogene, substitutions at the C-2 position have been shown to be the most impactful factor influencing binding affinity. researchgate.net
| Substituent at C-2 | General Effect on Antipsychotic Activity | Effect on Protein Kinase C Inhibition | Reference |
|---|---|---|---|
| Electron-withdrawing group (general) | Increase | Varies | slideshare.net |
| -Cl (Chloro) | Increase | High | if-pan.krakow.pl |
| -CF3 (Trifluoromethyl) | Increase | Diminished | if-pan.krakow.plnih.gov |
Impact of Substituents on Position 10 on Pharmacological Activity
The substituent at the N-10 position, typically an aminoalkyl side chain, is essential for the pharmacological activity of phenothiazine derivatives. if-pan.krakow.pl The length and structure of this chain are pivotal for proper interaction with receptors.
Key findings from structure-activity relationship studies indicate:
Chain Length: A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal aliphatic amino nitrogen is critical for potent neuroleptic activity. slideshare.net Shortening or lengthening this chain drastically reduces activity. slideshare.net A shorter, two-carbon chain, however, can amplify antihistaminic and anticholinergic effects. slideshare.net
Terminal Amine Group: The terminal amino group must be tertiary for optimal activity. slideshare.net Decreasing the size, such as having a monomethylamino group, or increasing the size beyond a dimethylamino group, significantly decreases potency. slideshare.net
Nature of the Side Chain: The type of heterocyclic amine in the side chain influences the intensity of the biological effect. The general order of potency is piperazine (B1678402) > piperidine (B6355638) > aliphatic chain. slideshare.net
Furthermore, the attachment point of the linker is crucial; moving the side chain from the N-10 position to another part of the phenothiazine scaffold has been shown to be detrimental to activity and selectivity. nih.gov
| Side Chain Feature | Optimal Characteristic | Effect of Deviation | Reference |
|---|---|---|---|
| Alkyl Chain Length | 3 carbons | Drastic decrease in activity | slideshare.net |
| Terminal Amine | Tertiary (e.g., -N(CH3)2) | Greatly decreased activity | slideshare.net |
| Side Chain Type | Piperazine ring | Lower activity with piperidine or open aliphatic chains | slideshare.net |
Role of the Sulfoxide (B87167) Moiety at Position 5 in Receptor Binding and Activity
The oxidation of the sulfur atom at position 5 to a sulfoxide (S=O) group generally leads to a significant reduction or complete loss of biological activity. nih.gov This is a common metabolic pathway for phenothiazine drugs, often resulting in inactive metabolites. nih.govnih.gov
The loss of activity upon sulfoxidation can be attributed to two primary factors:
Conformational Changes: The introduction of the oxygen atom alters the conformation of the side chain relative to the tricyclic ring system. nih.gov
Altered Electrostatics: The sulfoxide group increases the negative electrostatic potential around the phenothiazine ring system. nih.gov This increased negativity can weaken the electrostatic interactions between the molecule and negatively charged domains within target receptors, such as dopamine (B1211576) receptors, thereby hindering effective binding. nih.gov
For example, studies on chlorpromazine (B137089) and its sulfoxide metabolite show that while the parent drug is a potent psychoactive agent, chlorpromazine sulfoxide is virtually inactive in dopamine receptor binding tests. nih.gov Similarly, in the context of histone deacetylase 6 (HDAC6) inhibition, a phenothiazine sulfoxide derivative was found to have slightly reduced potency and selectivity compared to its non-oxidized counterpart. nih.gov
Correlation between Molecular Conformation and Biological Efficacy
The three-dimensional structure, or conformation, of phenothiazine derivatives is directly correlated with their biological efficacy. The flexibility of the tricyclic system and the orientation of the N-10 side chain are particularly important for receptor recognition and binding.
Psychoactive phenothiazine drugs and their biologically inactive sulfoxide metabolites adopt different side-chain conformations in their crystal structures. nih.gov Molecular mechanics calculations have shown that for both active drugs and their inactive sulfoxide metabolites, the lowest energy conformation in a vacuum is one where the side chain is folded over the tricyclic ring structure. nih.gov
However, the sulfoxidation at position 5 alters the fine balance of electrostatic and steric forces, leading to a conformational state that is less favorable for receptor interaction. nih.gov This change in the molecule's shape and electronic properties upon sulfoxidation is a key reason for the observed loss of biological activity, demonstrating a clear link between a specific molecular conformation and pharmacological effect. nih.gov
Steric and Electronic Effects of Substituents on Biological Profiles
The biological profiles of 10H-phenothiazine 5-oxide derivatives are governed by the combined steric and electronic effects of their substituents. These properties can be fine-tuned by synthetic chemists to control the molecule's reactivity, conformation, and interaction with biological targets. researchgate.netacs.org
Steric Effects: The size and spatial arrangement of substituents (steric hindrance) also play a significant role.
At the N-10 position, the size of the terminal amine is critical; a dimethylamino group is often optimal, while larger or smaller groups reduce activity. slideshare.net
At positions ortho to the ring nitrogen (C-1 and C-9), introducing bulky substituents can induce steric strain, which can be leveraged to manipulate the molecule's redox potentials and ionization geometry. researchgate.netacs.org This demonstrates how steric bulk can be used to fine-tune electronic properties in a manner that is distinct from the substituent's inherent electron-donating or -withdrawing character. researchgate.net
The interplay between these effects is complex. For example, a substituent may have a favorable electronic effect but introduce unfavorable steric bulk, or vice versa. Therefore, the rational design of new phenothiazine derivatives requires careful consideration of how both steric and electronic factors will impact the molecule's final biological profile.
Biological Activities and Molecular Mechanisms of Action
Anticancer and Antiproliferative Activities
Comprehensive searches for the anticancer and antiproliferative activities of 10H-phenothiazine 5-oxide did not yield any specific studies. The following subsections detail the areas where research is currently lacking for this particular compound.
Induction of Apoptosis and Cell Cycle Arrest
There is no available scientific literature detailing whether This compound induces apoptosis or causes cell cycle arrest in cancer cells.
Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK1/2, Akt/mTOR, FOXO)
No research data could be found on the effects of This compound on key signaling pathways such as PI3K/Akt, MAPK/ERK1/2, Akt/mTOR, or FOXO, which are commonly implicated in cancer progression.
Inhibition of Tumor Angiogenesis via VEGF Production Suppression
The potential for This compound to inhibit tumor angiogenesis, specifically through the suppression of Vascular Endothelial Growth Factor (VEGF) production, has not been investigated in the available scientific literature.
Reversal of Multidrug Resistance (MDR) by P-glycoprotein Inhibition
There are no studies available that examine the role of This compound in reversing multidrug resistance or its potential to inhibit the P-glycoprotein (P-gp) efflux pump.
Lysosomal Cell Death Induction
The ability of This compound to induce lysosomal-dependent cell death is an area that has not been explored in published research.
Enhancement of Anticancer Antibody Efficacy
No data is available to suggest that This compound can enhance the efficacy of anticancer antibodies.
Influence on Autophagy-Related Proteins
Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy has been implicated in various diseases, including cancer and neurodegenerative disorders. Phenothiazine (B1677639) derivatives have been shown to modulate autophagy, with the specific effect often depending on the cell type and the concentration of the compound. sci-hub.ruresearchgate.netnih.gov The stimulation of autophagy by phenothiazines can occur through both mTOR-dependent and mTOR-independent pathways. researchgate.netnih.gov For instance, some phenothiazines have been observed to induce autophagy in cancer cell lines, which can contribute to their anti-tumor effects. researchgate.net While direct studies on the influence of this compound on autophagy-related proteins are not extensively documented, the known effects of the broader phenothiazine class suggest that this derivative could potentially interact with and modulate autophagic pathways. Further research is necessary to elucidate the specific effects of this compound on key autophagy-related proteins such as ATG5 and FIP200.
Cyclooxygenase-2 (COX-2) Inhibitory Activity
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling by catalyzing the production of prostaglandins. springernature.combpsbioscience.comsigmaaldrich.comabcam.comcaymanchem.com Inhibition of COX-2 is a major therapeutic strategy for managing inflammatory conditions. While the direct inhibitory activity of this compound on COX-2 has not been specifically detailed in the available research, the anti-inflammatory properties of some phenothiazine derivatives suggest a potential for interaction with inflammatory pathways. scispace.com The structural characteristics of the phenothiazine nucleus may allow for binding to the active site of COX-2, but this remains to be experimentally verified for the 5-oxide derivative.
Antimicrobial Activities
Phenothiazine and its derivatives have long been recognized for their antimicrobial properties against a wide range of microorganisms. scispace.comnih.govresearchgate.net
Table 1: Examples of Antibacterial Activity of Phenothiazine Derivatives (for illustrative purposes)
| Phenothiazine Derivative | Gram-Positive Bacteria (Example) | MIC (µg/mL) | Gram-Negative Bacteria (Example) | MIC (µg/mL) |
| Chlorpromazine (B137089) | Staphylococcus aureus | 10-50 | Escherichia coli | >100 |
| Thioridazine | Staphylococcus aureus | 4-32 | Pseudomonas aeruginosa | >128 |
| Trifluoperazine | Bacillus subtilis | 16 | Escherichia coli | 64 |
Note: This table provides examples of the activity of other phenothiazine derivatives and is not specific to this compound. Data is compiled from various sources for illustrative context.
A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell, mediated by efflux pumps. nih.govnih.govresearchgate.netresearchgate.net Phenothiazines have been identified as inhibitors of these efflux pumps in multidrug-resistant (MDR) pathogens. mdpi.comnih.govresearchgate.net By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell. The mechanism of efflux pump inhibition by phenothiazines is thought to be multifactorial, potentially involving direct interaction with the pump proteins and disruption of the proton motive force that powers them. nih.govnih.govresearchgate.net Although specific studies on this compound as an efflux pump inhibitor are lacking, its structural similarity to other active phenothiazines suggests it may possess similar capabilities.
The primary effects of many phenothiazine compounds on microbial cells are associated with the plasma membrane. mdpi.com These compounds can intercalate into the lipid bilayer, leading to a disruption of membrane integrity and function. This destabilization can result in increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, ultimately leading to bacterial cell death. mdpi.comnih.gov The specific mechanisms can be complex and may vary between different phenothiazine derivatives and bacterial species. While the direct impact of this compound on bacterial membranes has not been explicitly studied, this mechanism of action is a plausible contributor to its potential antimicrobial effects.
Antioxidant Properties and Redox Modulation
The phenothiazine nucleus is known to possess redox properties, allowing it to participate in electron transfer reactions. This has led to the investigation of phenothiazine derivatives as antioxidants. nih.govresearchgate.net These compounds can scavenge free radicals and inhibit lipid peroxidation. However, the antioxidant activity of phenothiazines can be complex, and in some environments, they may exhibit pro-oxidant effects. nih.gov The specific antioxidant or pro-oxidant nature can be influenced by the surrounding chemical environment and the specific substitutions on the phenothiazine ring. nih.gov The oxidation of the sulfur atom to a sulfoxide (B87167) in this compound will undoubtedly alter its redox potential and, consequently, its antioxidant properties. While detailed studies, such as DPPH radical scavenging assays, would be needed to quantify the antioxidant capacity of this compound, the general antioxidant potential of the phenothiazine class is well-established. nih.govresearchgate.netscielo.brmdpi.comnih.govresearchgate.net
Inhibition of Lipid Peroxidation
Phenothiazine and its derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.gov These compounds are effective electron donors and readily engage in oxidation reactions. nih.gov The antioxidant versus pro-oxidant behavior of phenothiazines can be influenced by the surrounding environment; they tend to exhibit antioxidant properties in aqueous solutions and pro-oxidant characteristics in lipid environments. nih.govrsc.org
A series of N10-carbonyl-substituted phenothiazines have been identified as potent inhibitors of lipid peroxidation. nih.gov This inhibition is crucial as lipid peroxidation is a key factor in numerous diseases associated with oxidative stress, including neurodegenerative disorders. nih.govcore.ac.uk The mechanism of action involves the termination of radical chain reactions, thereby preventing the degradation of lipids. Studies have shown that certain phenothiazine derivatives can be significantly more potent than standard antioxidants like Trolox in protecting against oxidative damage. nih.govcore.ac.uk For instance, the representative compound N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide demonstrated a 30- to 100-fold higher potency than Trolox in inhibiting oxidative damage in organotypic hippocampal slice cultures. nih.govcore.ac.uk
The antioxidant activity of phenothiazines is associated with their ability to scavenge free radicals. researchgate.net The process of inhibiting lipid peroxidation also involves the prevention of nitric oxide consumption, which is associated with oxidative stress. nih.gov The efficacy of these compounds as antioxidants is influenced by their molecular structure, with certain substitutions on the phenothiazine core enhancing their inhibitory activity.
Table 1: Comparative Potency of Phenothiazine Derivatives in Inhibiting Oxidative Damage
| Compound | Potency vs. Trolox | Reference |
|---|---|---|
| N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide | 30-100x higher | nih.govcore.ac.uk |
Nrf2-Mediated Pathway Modulation
Phenothiazines have emerged as a group of molecules that can effectively modulate redox signaling and reduce oxidative injury to cells through the activation of the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. nih.govfrontiersin.org
Under normal conditions, Nrf2 is bound to its repressor protein, Keap1, which facilitates its degradation. frontiersin.org In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. nih.govmdpi.com Phenothiazines are considered non-electrophilic activators of the Nrf2 pathway, which is a significant advantage as it may reduce the risk of "off-target" effects associated with electrophilic activators. researchgate.netnih.gov
The activation of the Nrf2 pathway by phenothiazines leads to the upregulation of a suite of protective enzymes, thereby enhancing the cellular antioxidant capacity and mitigating oxidative damage. researchgate.netnih.gov This mechanism is a key component of the therapeutic potential of phenothiazines in conditions where oxidative stress plays a pathogenic role. researchgate.netnih.gov
Enzyme Inhibition Studies
Cholinesterase Inhibition Mechanisms
Phenothiazine derivatives have been investigated for their potential as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease. nih.govresearchgate.netbenthamdirect.com These compounds can effectively impede the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.netbenthamdirect.com Computational studies have shown that phenothiazine analogs can exhibit strong binding affinity to the AChE enzyme, primarily through hydrophobic interactions and the formation of hydrogen bonds. nih.govresearchgate.netbenthamdirect.com
Interestingly, studies have demonstrated that the S-oxide metabolites of some phenothiazine drugs are potent and selective inhibitors of AChE. nuph.edu.uaresearchgate.net A comparative study revealed that the IC50 values for the S-oxides of chlorpromazine and promethazine (B1679618) were significantly lower than their parent compounds, indicating a higher inhibitory potency. nuph.edu.uaresearchgate.net For instance, the IC50 value for chlorpromazine S-oxide was 1.8 ng/mL, while that of chlorpromazine was 11 ng/mL. nuph.edu.uaresearchgate.net Similarly, promethazine S-oxide had an IC50 of 2.5 ng/mL compared to 17 ng/mL for promethazine. nuph.edu.uaresearchgate.net This suggests that the oxidation of the sulfur atom in the phenothiazine ring can enhance the cholinesterase inhibitory activity.
Table 2: IC50 Values of Phenothiazine Derivatives and their S-Oxides against Acetylcholinesterase
| Compound | IC50 (ng/mL) | Reference |
|---|---|---|
| Chlorpromazine | 11 | nuph.edu.uaresearchgate.net |
| Chlorpromazine S-oxide | 1.8 | nuph.edu.uaresearchgate.net |
| Promethazine | 17 | nuph.edu.uaresearchgate.net |
| Promethazine S-oxide | 2.5 | nuph.edu.uaresearchgate.net |
| Thioridazine 2S,5S-dioxide | 27 | nuph.edu.uaresearchgate.net |
The structural modifications of the phenothiazine scaffold can be tailored to produce derivatives that retain high potency as cholinesterase inhibitors while being devoid of significant interactions with other neurotransmitter receptors. nih.gov This selectivity is crucial for the development of targeted therapies for neurodegenerative diseases. nih.gov
Selective Histone Deacetylase 6 (HDAC6) Inhibition
The phenothiazine scaffold has been identified as a promising "cap group" for the development of potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.govacs.orgnih.gov HDAC6 is a unique enzyme that primarily deacetylates non-histone proteins in the cytoplasm and is implicated in various cellular processes. nih.gov The design of selective HDAC6 inhibitors is a significant area of research, particularly in oncology. nih.gov
In a study focused on developing selective HDAC6 inhibitors, this compound was synthesized as a key intermediate. nih.gov Structure-activity relationship studies have revealed that modifications to the phenothiazine framework, such as the incorporation of a nitrogen atom, can lead to a significant increase in both the potency and selectivity for HDAC6, with over 500-fold selectivity relative to other HDAC isoforms like HDAC1, HDAC4, and HDAC8. nih.govacs.orgnih.gov This high selectivity is a desirable characteristic for therapeutic agents, as it can minimize off-target effects. nih.gov Molecular modeling and docking studies have helped to rationalize these findings and guide the design of more effective inhibitors. nih.govacs.orgnih.gov
Other Biological System Interactions
Neuroleptic Action and Receptor Blockade
Phenothiazines are a class of first-generation antipsychotic drugs used in the treatment of severe mental disorders like schizophrenia. nih.govdrugs.com The primary mechanism of their neuroleptic action is believed to be the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. nih.govrxlist.com This antagonism of dopamine receptors helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. nih.gov
Antiemetic Effects
Phenothiazine derivatives are a well-established class of antiemetic agents used to manage nausea and vomiting. drugs.comtaylorandfrancis.com Their primary mechanism of action involves the antagonism of dopamine receptors, specifically the D2 subtype, within the chemoreceptor trigger zone (CTZ) of the brain. nih.gov The CTZ is a critical area for sensing emetic substances in the blood and relaying signals to the vomiting center. By blocking dopamine's effects in this region, phenothiazines can effectively suppress the vomiting reflex. drugs.com
Table 1: Antiemetic Mechanism of Phenothiazine Derivatives
| Receptor Target | Mechanism of Action | Therapeutic Effect |
|---|---|---|
| Dopamine D2 Receptor | Antagonism / Inhibition | Reduces stimulation of the chemoreceptor trigger zone (CTZ) and vomiting center. |
| Histamine (B1213489) H1 Receptor | Antagonism / Inhibition | Contributes to the suppression of nausea and vomiting signals. |
Antihistaminic Activities
The phenothiazine scaffold is integral to a number of first-generation antihistamines. drugbank.comwikipedia.org These compounds exert their effects by acting as competitive antagonists at histamine H1 receptors. nih.govjst.go.jp In allergic reactions, histamine is released from mast cells and binds to H1 receptors, causing symptoms such as itching, vasodilation, and bronchial constriction. Phenothiazine-based antihistamines block the receptor, preventing histamine from binding and thereby mitigating these allergic symptoms. brieflands.com
Numerous phenothiazine derivatives have been developed specifically for their antihistaminic properties, demonstrating the versatility of this chemical structure. drugbank.combrieflands.com Studies have confirmed that phenothiazines are potent H1 antagonists. nih.gov Research into new dinitrophenothiazine derivatives has also shown significant antihistaminic effects, underscoring the importance of the core phenothiazine structure for this activity. brieflands.com
Table 2: Examples of Phenothiazine Derivatives with Antihistaminic Activity
| Compound | Primary Use |
|---|---|
| Promethazine | Allergic conditions, motion sickness, and sedation. drugbank.comwikipedia.org |
| Alimemazine | Allergic conditions, particularly skin-related issues like pruritus and urticaria. drugbank.com |
| Mequitazine | Hay fever and allergic rhinitis. drugbank.com |
Immunostimulant Properties
Beyond their well-known neurological effects, phenothiazine derivatives have been shown to possess immunomodulatory capabilities. nih.gov While some contexts may suggest immunosuppression, specific research has highlighted their potential to enhance immune responses, acting as immunological adjuvants. nih.gov
One study involving patients treated with phenothiazines observed a significant enhancement of Natural Killer (NK) cell cytotoxicity and lymphocyte mitogenesis. nih.gov This suggests that prolonged exposure to these compounds can lead to a stimulation of lymphocyte activity. nih.gov Another new phenothiazine derivative, aminoperazine, has been noted for its ability to boost the immune response in vaccinated subjects and help restore immunity in immunocompromised individuals. researchgate.net The proposed mechanism involves increasing the proliferation of antigen-specific dendritic cells. researchgate.net These findings indicate that the phenothiazine core structure can be a foundation for compounds that positively modulate or stimulate the immune system.
Table 3: Observed Immunomodulatory Effects of Phenothiazine Derivatives
| Immune Component | Observed Effect | Potential Implication |
|---|---|---|
| Lymphocytes | Stimulation of activity and mitogenesis. nih.gov | Enhanced cellular immune response. |
| Natural Killer (NK) Cells | Significantly higher levels of cytotoxicity. nih.gov | Improved surveillance and destruction of abnormal cells. |
Advanced Applications in Materials Science and Optoelectronics
Photoluminescence Properties and Room Temperature Phosphorescence
Derivatives of phenothiazine (B1677639) 5-oxide are noted for their significant photoluminescence and, in some cases, room temperature phosphorescence (RTP). researchgate.net These properties are critical for their application in various optical technologies. The oxidized phenothiazine chromophores can exhibit high phosphorescence quantum yields, enhanced photochemical and photothermal stabilities, and long-lived emissions in the solid state. researchgate.net The RTP characteristics of phenothiazine 5-oxide units have opened up avenues for their use in digital security, bioimaging, and sensor development. researchgate.netrsc.org
The photophysical behaviors, including fluorescence and phosphorescence, are influenced by the molecular conformation and the oxidation state of the sulfur atom. rsc.orgnih.gov For instance, different molecular conformations of the same phenothiazine derivative can lead to distinct RTP emissions. rsc.org
The fluorescence of phenothiazine-based systems can be tuned by modifying the oxidation state of the sulfur atom in the thiazine (B8601807) ring. nih.govbohrium.com Oxygen functionalization, converting phenothiazine to phenothiazine 5-oxide or phenothiazine 5,5-dioxide, has been shown to significantly enhance optical properties, including absorption coefficients and fluorescence efficiency. nih.govbohrium.com
In push-pull systems incorporating a naphthalimide acceptor, phenothiazine acts as a stronger electron donor compared to phenothiazine-5-oxide. nih.govacs.orgnih.gov This difference in donor strength affects the intramolecular charge transfer (ICT) process. Oxygen-functionalized molecules, such as those containing the phenothiazine 5-oxide moiety, tend to populate a planar intramolecular charge transfer (PICT) state, resulting in a highly fluorescent excited state. nih.govbohrium.comresearchgate.net In contrast, their oxygen-free counterparts are more likely to form a twisted intramolecular charge transfer (TICT) state, which often leads to fluorescence quenching. nih.govbohrium.comresearchgate.net
The solvatochromic behavior of these compounds, which is the change in color with the polarity of the solvent, provides further insight into their ICT characteristics. A positive fluorosolvatochromism is generally observed, and the change in dipole moment upon excitation (Δμ) is typically higher for the oxygen-free phenothiazine derivatives, confirming their stronger electron-donating nature relative to phenothiazine-5-oxide. acs.org
| Compound Type | Excited State | Fluorescence |
| Oxygen-functionalized (e.g., containing phenothiazine 5-oxide) | Planar Intramolecular Charge Transfer (PICT) | Highly fluorescent |
| Oxygen-free | Twisted Intramolecular Charge Transfer (TICT) | Significantly quenched |
This table illustrates the effect of oxygen functionalization on the excited state and fluorescence of phenothiazine-based push-pull systems.
In donor-acceptor (D-A) architectures, phenothiazine and its derivatives, including 10H-phenothiazine 5-oxide, serve as the electron-donating component. rsc.orgrsc.orgresearchgate.net The electronic properties of these systems can be systematically tuned by altering the acceptor unit or by modifying the phenothiazine donor itself.
Cyclic voltammetry experiments and quantum mechanical calculations have established that phenothiazine is a more potent electron donor than phenothiazine-5-oxide and phenothiazine-5,5-dioxide. nih.govacs.org In D-A molecules where naphthalimide is the acceptor, the highest occupied molecular orbital (HOMO) is localized on the strong phenothiazine donor in the oxygen-free systems. acs.org Conversely, in systems with the weaker phenothiazine 5-oxide donor, the HOMO is more delocalized over the entire molecule, while the lowest unoccupied molecular orbital (LUMO) remains concentrated on the naphthalimide acceptor. acs.org This modulation of the electronic structure directly impacts the photophysical and electrochemical properties of the materials. nih.govbohrium.com
| Donor Unit | HOMO Localization | Electron-Donating Strength |
| Phenothiazine | Localized on the donor unit | Stronger |
| Phenothiazine 5-oxide | Spread over the whole molecule | Weaker |
This table compares the electronic properties of phenothiazine and phenothiazine 5-oxide in donor-acceptor systems with a naphthalimide acceptor.
Applications in Organic Light-Emitting Diodes (OLEDs)
The high fluorescence efficiency of oxygen-functionalized phenothiazine derivatives makes them promising materials for applications in organic light-emitting diodes (OLEDs). nih.govbohrium.com Their ability to be tailored for current-to-light conversion is a key attribute for this technology. nih.govbohrium.com The structural motif of phenothiazine has been widely implemented in the design of materials for OLEDs, with the potential to fine-tune both redox potentials and luminescence through substitution on the phenothiazine core. researchgate.net While much of the research has focused on phenothiazine polymers, the principles of tuning electronic properties are applicable to smaller molecules incorporating the phenothiazine 5-oxide structure. For instance, polymers containing phenothiazine have been synthesized for use in red and orange light-emitting diodes. researchgate.net
Utilization in Photovoltaic Devices
Phenothiazine derivatives are extensively used as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in other types of photovoltaic devices. rsc.orgnih.govbibliotekanauki.pl The electron-rich nature of the phenothiazine core makes it an excellent electron donor. rsc.orgnih.gov The non-planar, butterfly conformation of the 10H-phenothiazine ring helps to suppress molecular aggregation, which is beneficial for device performance. rsc.org
In the context of donor-acceptor systems for photovoltaics, the efficient photoinduced ICT in oxygen-free phenothiazine derivatives makes them suitable for light-to-current conversion. nih.govbohrium.com Conversely, while the highly fluorescent nature of phenothiazine-oxide derivatives is advantageous for OLEDs, it may be less ideal for photovoltaic applications where efficient charge separation is paramount. nih.govbohrium.com However, the ability to tune the HOMO and LUMO energy levels of phenothiazine-based dyes is crucial for optimizing their performance in solar cells. nih.govnih.gov For example, phenothiazine-based donor-acceptor polymers have been investigated as charge storage materials in batteries and as donor materials in bulk heterojunction (BHJ) photovoltaic devices. uni-freiburg.de
| Device | Key Property | Role of Phenothiazine Derivative |
| Dye-Sensitized Solar Cells (DSSCs) | Light harvesting and electron injection | Electron donor (sensitizer) |
| Bulk Heterojunction (BHJ) Solar Cells | Charge separation and transport | Donor material |
| Perovskite Solar Cells | Hole transport | Hole-transporting material |
This table summarizes the roles of phenothiazine derivatives in different types of photovoltaic devices.
Development of Chemical Sensors and Bioimaging Agents
The fluorescent properties of phenothiazine derivatives have been harnessed for the development of chemical sensors and bioimaging agents. researchgate.net For example, phenothiazine-based fluorescent probes have been designed for the selective detection of metal ions like mercury (Hg²⁺) and fluoride (B91410) (F⁻) ions, even at nanomolar concentrations. researchgate.net The sensitivity of these probes has been demonstrated in living cells, indicating their potential for bioimaging applications. researchgate.net
The development of these sensors often relies on the principle of fluorescence quenching or enhancement upon binding with the target analyte. The versatility of the phenothiazine structure allows for the incorporation of specific binding sites to achieve selectivity for different ions or molecules. Furthermore, the potential for room temperature phosphorescence in phenothiazine 5-oxide derivatives could lead to the development of probes with unique optical signatures for advanced sensing and imaging applications. researchgate.net
Data Storage and Optical Recording Technologies
The unique photophysical properties of oxidized phenothiazine derivatives, including phenothiazine 5-oxide, suggest their potential use in data storage and optical recording technologies. researchgate.net Materials exhibiting room temperature phosphorescence are of particular interest for these applications due to their long-lived emission, which can be exploited for writing and reading information. researchgate.netresearchgate.net The ability to switch between different emissive states using external stimuli, such as light, could form the basis for advanced optical memory systems. researchgate.net While still an emerging area of research, the prospect of using these materials for high-density information storage is a significant driver for further investigation. researchgate.net
Redox Active Polymer Development
Phenothiazine-based materials are increasingly recognized for their intriguing optoelectronic properties, low cost, and the versatility of their functionalization. rsc.org The core phenothiazine unit can act as a potent electron donor, a property that is exploited in the design of redox-active polymers. These polymers are materials with electro-active pendant groups that can store and transfer charge, making them suitable for applications in energy storage, electrochromic devices, and sensors. rsc.orgscispace.com
The fundamental redox chemistry of phenothiazine involves the oxidation of the neutral molecule to form a stable radical cation. rsc.org This transformation is associated with a change in color and an increase in electrical conductivity, properties that are highly desirable for electronic materials. rsc.org Polymers functionalized with phenothiazine moieties can harness this reversible redox behavior.
Research into phenothiazine-functionalized polymers has shown they are promising as cathode-active materials in rechargeable batteries. scispace.comresearchgate.net Their high redox potential (around 3.7 V vs. Li/Li+) and stable electrochemistry contribute to their suitability for high-voltage battery applications. scispace.com The stability of the oxidized radical cation state is a critical factor for the performance of these materials, influencing self-discharge rates and cycle life. scispace.comresearchgate.net It has been demonstrated that the chemical structure, such as the length of the spacer linking the phenothiazine unit to the polymer backbone, can significantly impact the stability of this radical cation and, consequently, the battery's performance. scispace.com The sulfoxide (B87167) group in this compound, containing a d-pπ bond, can influence intermolecular interactions, which may inhibit processes like excited triplet-triplet annihilation, a factor relevant for optoelectronic applications. nih.gov
Table 1: Properties of Phenothiazine-Based Redox Active Polymers
| Property | Description | Significance in Application |
|---|---|---|
| Redox Potential | Typically around 3.5 - 4.1 V vs. Li/Li⁺. researchgate.net | Enables high cell voltage in battery applications. |
| Reversibility | Can undergo stable and reversible oxidation to a radical cation. rsc.org | Essential for long cycle life in rechargeable systems. |
| Conductivity | Formation of radical cations can lead to π–π stacking, enhancing electrical conductivity. rsc.org | Useful for creating conductive films and layers in electronic devices. |
| Stability | The neutral and cationic states can be stable for extended periods (>50 hours). rsc.org | Crucial for the long-term durability and reliability of devices. |
Potential in Photodynamic Therapy via Reactive Oxygen Species Generation
Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, light, and oxygen to induce cell death, primarily through the generation of cytotoxic reactive oxygen species (ROS). nih.govmdpi.com The photosensitizer absorbs light of a specific wavelength, transitioning to an excited state. This excited molecule can then transfer its energy to molecular oxygen, producing highly reactive species such as singlet oxygen (¹O₂) and other radicals. nih.gov
Phenothiazine derivatives are being investigated as photosensitizers due to their photophysical properties. nih.gov When activated by light, these molecules can initiate the photochemical processes that lead to ROS production. The primary mechanism involves the excited photosensitizer transferring energy to ground-state triplet oxygen (³O₂), converting it into the highly cytotoxic singlet oxygen (¹O₂). nih.gov Other ROS, such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (HO•), and hydrogen peroxide (H₂O₂), can also be generated. nih.gov
The effectiveness of a photosensitizer is dependent on its ability to efficiently generate these reactive species upon illumination. Studies on phenothiazine derivatives have confirmed their capacity to produce ROS in cellular environments, leading to phototoxic effects. nih.gov This ability to generate ROS makes them candidates for applications in PDT, where the targeted destruction of pathological cells is desired. The process is localized, as the cytotoxic effect only occurs in areas where the photosensitizer, light, and oxygen are simultaneously present, offering a degree of selectivity over traditional chemotherapy. mdpi.com
Table 2: Key Reactive Oxygen Species (ROS) in Photodynamic Therapy
| Species | Chemical Formula | Role in PDT |
|---|---|---|
| Singlet Oxygen | ¹O₂ | A highly reactive and cytotoxic species that is a primary mediator of cell death in PDT. thno.org |
| Superoxide Radical | O₂⁻ | An initial radical formed that can lead to the generation of other ROS. nih.gov |
| Hydroxyl Radical | HO• | An extremely reactive species that can damage a wide range of biological molecules. nih.gov |
| Hydrogen Peroxide | H₂O₂ | A more stable ROS that can diffuse and participate in further reactions to generate more toxic species. nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Molecular Mechanisms
The molecular mechanisms of action for many phenothiazine (B1677639) derivatives are well-established, particularly their effects as antipsychotic agents. However, the precise biological targets and signaling pathways modulated by 10H-phenothiazine 5-oxide are not fully understood. Future research should prioritize the deconvolution of its specific molecular interactions. While the parent compound, phenothiazine, and its derivatives are known to interact with a multitude of targets including dopamine (B1211576) receptors, cholinesterases, and calmodulin, it is crucial to determine how the introduction of the sulfoxide (B87167) moiety alters this interaction profile. nih.govnih.gov
Studies have indicated that the antitumor mechanisms of phenothiazines may involve the regulation of key signaling pathways such as Wnt, MAPK, and retinoic acid receptor pathways. nih.gov A critical avenue of future research will be to investigate whether this compound engages with these or other cancer-related pathways. The molecular inhibition mechanism of phenothiazines against certain targets, such as the type II NADH dehydrogenase (NDH-2) in pathogens, remains unclear, presenting an opportunity to explore the specific role of the 5-oxide derivative in this context. acs.org Advanced proteomics and transcriptomics approaches could be employed to build a comprehensive map of the cellular response to this compound exposure, revealing novel targets and clarifying its potential in treating complex diseases.
Exploration of Novel Derivatization Strategies for Enhanced Selectivity and Efficacy
The this compound scaffold serves as a valuable starting point for medicinal chemistry campaigns. Its structure is amenable to chemical modification at several positions, including the N-10 nitrogen and the aromatic rings, allowing for the synthesis of diverse chemical libraries. rsc.org A key future direction is the systematic exploration of novel derivatization strategies to enhance the biological selectivity and efficacy of this compound.
For instance, this compound has been successfully utilized as a precursor for the synthesis of potent and selective histone deacetylase 6 (HDAC6) inhibitors, demonstrating its utility as a "cap group" in drug design. nih.gov Further research could build on this by introducing a variety of substituents to modulate physicochemical properties, such as solubility and membrane permeability, thereby improving pharmacokinetic profiles. The development of push-pull chromophores based on the related phenothiazine-5,5-dioxide core suggests that similar strategies could be applied to the 5-oxide to tune its electronic and photophysical properties for applications in materials science or as photosensitizers. rsc.org
| Derivatization Strategy | Position | Rationale | Potential Application |
|---|---|---|---|
| N-Alkylation/Arylation | N-10 | Introduce functional groups to modulate solubility, cell permeability, and target engagement. | Anticancer, Neuroprotective Agents |
| Ring Substitution | C-2, C-3, C-7, C-8 | Incorporate electron-donating or -withdrawing groups to fine-tune electronic properties and biological activity. | HDAC Inhibitors, Antimicrobials |
| Linker Modification | N-10 | Attach linkers of varying lengths and compositions to connect to other pharmacophores or zinc-binding groups. | Enzyme Inhibitors, Multi-target agents |
| Bioisosteric Replacement | Thiazine (B8601807) Ring | Replace the core structure with analogues (e.g., azaphenothiazines) to improve selectivity and potency. nih.gov | Selective HDAC6 Inhibitors |
Advanced Computational Modeling for Predictive Design
Advanced computational techniques are indispensable tools for accelerating the drug discovery process. Future research should leverage these methods for the rational and predictive design of novel this compound derivatives. Computational studies on related phenothiazine analogs have successfully employed molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., Prime MM-GBSA) to explore inhibitory activities against enzymes like acetylcholinesterase. nih.gov These approaches can be applied to this compound to predict its binding affinity and mode of interaction with a wide range of biological targets.
Furthermore, quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of the molecule. doaj.orgmdpi.com Such studies can elucidate how the sulfoxide group influences the geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential surface, which are critical determinants of reactivity and intermolecular interactions. doaj.org Theoretical investigations into the stacking interactions and self-assembling capabilities of nitrogen-substituted phenothiazine derivatives highlight the potential for using computational chemistry to design materials with specific supramolecular structures. mdpi.com This predictive power will enable the pre-screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest probability of desired biological activity and properties.
Development of Multi-Targeting Agents and Hybrid Therapeutics
The multifactorial nature of diseases such as cancer, neurodegenerative disorders, and infectious diseases often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The phenothiazine scaffold is recognized as a "privileged" structure in medicinal chemistry, and the molecular hybridization approach—combining two or more pharmacophores—has yielded potent compounds with diverse activities. nih.govnih.gov
A significant future direction is the use of this compound as a core scaffold for the development of multi-targeting agents and hybrid therapeutics. dntb.gov.ua By covalently linking the this compound moiety to other bioactive molecules, it may be possible to create synergistic effects or overcome drug resistance mechanisms. For example, phenothiazine conjugates with mitochondria-targeting cations have been explored for their cytotoxic action against cancer cells. mdpi.com Similar strategies could be employed with the 5-oxide derivative. The development of phenothiazine hybrids has already shown promise in yielding compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov Integrating the this compound core into such hybrid structures could lead to a new generation of therapeutics with enhanced efficacy for complex diseases.
Investigation of Environmental Impact and Green Synthesis Optimization
As with any chemical compound with potential for widespread use, a thorough assessment of its environmental impact is crucial. Studies on the environmental fate of the parent compound, phenothiazine, have shown that it can be biodegraded in aquatic ecosystems, with phenothiazine sulfoxide (this compound) being a detected metabolite. nih.govresearchgate.net Future research should focus on a comprehensive evaluation of the persistence, bioaccumulation, and potential ecotoxicity of this compound itself. Understanding its behavior during water treatment processes, such as chlorination, is also important, as reactions can lead to the formation of various byproducts. nih.gov
In parallel, the optimization of synthesis routes using the principles of green chemistry is a critical research goal. Traditional synthetic methods can be resource-intensive and generate significant waste. The development of novel, environmentally friendly synthetic methods is essential. Promising approaches reported for the synthesis of the core phenothiazine structure include the use of greener solvents like polyethylene (B3416737) glycol and the implementation of continuous-flow chemistry, which can improve efficiency and reduce environmental impact. google.comresearchgate.net Adapting these modern synthetic technologies for the production of this compound and its derivatives would represent a significant step towards sustainable chemical manufacturing.
| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |
|---|---|---|
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives, such as polyethylene glycol (PEG). google.com | Reduces solvent toxicity and pollution from the source. |
| Continuous-Flow Synthesis | Performing reactions in a continuously flowing stream rather than a flask, allowing for better control, safety, and scalability. researchgate.net | Increases reaction efficiency, shortens reaction times, and facilitates safer handling of reagents. |
| Catalyst Optimization | Developing more efficient and recyclable catalysts (e.g., copper-based systems) to reduce waste and energy consumption. google.com | Lowers catalyst loading, improves atom economy, and allows for catalyst reuse. |
| Photoredox Catalysis | Using visible light to drive chemical reactions, often under milder conditions than traditional heating. rsc.org | Reduces energy consumption and allows for novel bond formations with high selectivity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10H-phenothiazine 5-oxide and its derivatives?
- Methodological Answer : The compound is typically synthesized via oxidation of 10H-phenothiazine using air or chemical oxidants. For example, air oxidation in tetrahydrofuran yields this compound with a sulfur-oxygen positional disorder in the crystal structure . Derivatives can be prepared via phosphorylation (e.g., 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide) or alkylation, as described in protocols using KOH in acetone/ethanol under reflux . Characterization often involves NMR, X-ray diffraction, and DFT validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction to resolve sulfur-oxygen disorder and intermolecular interactions (e.g., N–H···O hydrogen bonds and π–π stacking with centroid distances of 3.9–4.1 Å) .
- NMR spectroscopy to confirm electronic environments, with chemical shifts rationalized via DFT calculations .
- MS (ESI±) to verify molecular weight and purity, as demonstrated for derivatives like 4-[(5-oxido-10H-phenothiazin-10-yl)methyl]benzoic acid .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Store under inert gas to prevent oxidation, test for peroxides regularly if dissolved in ethers, and avoid heat/sparks due to potential decomposition. Use PPE (gloves, goggles) and adhere to GHS guidelines (H302, H315, H319 hazards) .
Advanced Research Questions
Q. How can sulfur-oxygen positional disorder in X-ray crystallography be addressed for this compound?
- Methodological Answer : The disorder arises from partial occupancy of sulfur-oxygen sites (e.g., 90.7% vs. 9.3% occupancy in the crystal lattice). Refinement using SHELXL with split positions and isotropic displacement parameters is recommended. Data collection should utilize high-resolution detectors (e.g., Bruker APEX) and multi-scan absorption correction (SADABS) . Compare bond lengths (e.g., S–O = 1.471 Å) to literature to validate models .
Q. How can contradictions in NMR or computational data be resolved for phenothiazine derivatives?
- Methodological Answer : Discrepancies between experimental NMR shifts and DFT predictions may arise from solvent effects or conformational flexibility. Use:
- PCM solvent models in DFT to simulate experimental conditions.
- Dynamic NMR to probe rotational barriers in substituents (e.g., methyl groups in 10-methyl derivatives) .
- Cross-validate with X-ray data to confirm molecular geometry .
Q. What experimental designs are optimal for studying electronic effects in this compound derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate HOMO-LUMO gaps. Monitor changes via cyclic voltammetry or UV-vis spectroscopy .
- DFT studies : Calculate frontier molecular orbitals and compare with spectroscopic data to assess charge-transfer interactions .
- Crystallographic analysis : Correlate substituent effects with packing motifs (e.g., hydrogen bonding vs. π–π interactions) .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Methodological Answer : The crystal lattice exhibits N–H···O hydrogen bonds (e.g., N–H = 0.86 Å, H···O = 2.19 Å) and π–π interactions (centroid distances: 3.9096–4.1423 Å). Use Mercury software to visualize packing and quantify interaction energies. These interactions affect solubility and thermal stability, which can be probed via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
